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Cat. No.: B1584896 Get Quote

Introduction
Undecanedinitrile, also known as 1,9-dicyanononane, is a linear aliphatic dinitrile featuring a

nine-carbon chain capped at both ends by nitrile functional groups. This bifunctionality makes it

a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and

as a precursor for various pharmaceuticals and specialty chemicals. The presence of two

cyano groups allows for the synthesis of molecules with extended carbon chains and the

introduction of amine or carboxylic acid functionalities at both ends of the molecule. This guide

provides an in-depth overview of the physical and chemical properties of undecanedinitrile,

along with experimental protocols and safety considerations, to support its application in

research and development.

Physicochemical Properties
Undecanedinitrile is a colorless to almost colorless, clear liquid at room temperature.[1][2] Its

physical and chemical properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₁H₁₈N₂ [2][3][4]

Molecular Weight 178.28 g/mol [2]

CAS Number 71172-36-6 [2][3][4]

Appearance
Colorless to almost colorless

clear liquid
[1][2]

Boiling Point 190 °C at 7 mmHg [1]

Density ~0.91 g/cm³ [1]

Refractive Index 1.4480 to 1.4510 [1]

Solubility

Low solubility in water; soluble

in organic solvents like ethanol

and acetone.

[3]

Molecular Structure
The structure of undecanedinitrile consists of a nonane (nine-carbon) aliphatic chain with

nitrile groups attached to carbons 1 and 9.

Caption: Molecular structure of undecanedinitrile (1,9-dicyanononane).

Spectroscopic Analysis
Detailed spectroscopic data is crucial for the identification and characterization of

undecanedinitrile. While experimental spectra are not readily available in public databases,

the following sections provide predicted data based on the known structure and typical

spectroscopic behavior of aliphatic nitriles.

Infrared (IR) Spectroscopy
The IR spectrum of undecanedinitrile is expected to show characteristic absorption bands for

the nitrile and aliphatic C-H bonds.
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C≡N Stretch: A sharp, medium-intensity absorption band is predicted in the range of 2240-

2260 cm⁻¹. This is a hallmark of the nitrile functional group.

C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹, typically in

the range of 2850-2960 cm⁻¹, corresponding to the stretching vibrations of the methylene

(CH₂) groups in the aliphatic chain.

CH₂ Bend: Bending vibrations for the methylene groups will appear around 1465 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum of undecanedinitrile in a solvent like CDCl₃ is predicted to be relatively

simple due to the symmetry of the molecule.

α-Protons (adjacent to -CN): A triplet is expected around δ 2.3-2.5 ppm. These protons are

deshielded by the electron-withdrawing effect of the nitrile group.

β-Protons: A multiplet is predicted around δ 1.6-1.8 ppm.

γ and other internal protons: A broad multiplet is expected in the region of δ 1.2-1.5 ppm,

representing the overlapping signals of the remaining methylene protons in the aliphatic

chain.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-

equivalent carbon atom.

Nitrile Carbon (-C≡N): A signal is predicted in the downfield region, typically around δ 118-

122 ppm.[5]

α-Carbon (-CH₂-CN): A signal is expected around δ 17-20 ppm.

Other Aliphatic Carbons: Several signals are predicted in the range of δ 25-32 ppm for the

internal methylene carbons. Due to the symmetry, the number of signals will be less than the

total number of carbons.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of undecanedinitrile is expected to show fragmentation

patterns characteristic of long-chain aliphatic dinitriles.

Molecular Ion (M⁺): The molecular ion peak at m/z = 178 may be weak or absent, which is

common for long-chain nitriles.[6]

[M-1]⁺ Peak: A peak at m/z = 177, resulting from the loss of a hydrogen atom alpha to one of

the nitrile groups, is likely to be observed.[6]

McLafferty Rearrangement: A characteristic peak at m/z = 41 is expected due to the

McLafferty rearrangement, although this is also a common fragment in hydrocarbons.[6]

Aliphatic Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding

to CH₂ groups) will be present, representing the cleavage of the carbon chain.

A unique peak at m/z 97 is characteristic of nitriles that contain a straight chain of seven

carbons or more.[6]

Chemical Reactivity and Experimental Protocols
The two nitrile groups of undecanedinitrile can undergo a variety of chemical transformations,

making it a versatile building block. The most common reactions involve hydrolysis to

dicarboxylic acids and reduction to diamines.

Synthesis of Undecanedinitrile
A common method for the synthesis of undecanedinitrile is the nucleophilic substitution of a

dihaloalkane with a cyanide salt.

Protocol: Synthesis from 1,9-Dibromononane

This protocol is a representative procedure for the synthesis of aliphatic dinitriles.

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

1,9-dibromononane in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of

ethanol and water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1584896?utm_src=pdf-body
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_17.html
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_17.html
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_17.html
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_17.html
https://www.benchchem.com/product/b1584896?utm_src=pdf-body
https://www.benchchem.com/product/b1584896?utm_src=pdf-body
https://www.benchchem.com/product/b1584896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a slight excess (e.g., 2.2 equivalents) of sodium or potassium cyanide. Caution: Cyanide

salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or gas chromatography (GC).

After the reaction is complete, cool the mixture to room temperature and pour it into a large

volume of water.

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude undecanedinitrile.

Purify the product by vacuum distillation.

Caption: Workflow for the synthesis of undecanedinitrile.

Hydrolysis to Undecanedioic Acid
Undecanedinitrile can be hydrolyzed to the corresponding dicarboxylic acid, undecanedioic

acid, under acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

Place undecanedinitrile in a round-bottom flask equipped with a reflux condenser.

Add an excess of an aqueous acid solution, such as 20% sulfuric acid or concentrated

hydrochloric acid.[7][8]

Heat the mixture to reflux for several hours. The reaction progress can be monitored by the

cessation of ammonia evolution (if a pH indicator is used at the condenser outlet) or by TLC.

After completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon

cooling.

Collect the solid product by filtration. If the product remains in solution, extract with a suitable

organic solvent.
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Wash the collected solid with cold water and recrystallize from an appropriate solvent (e.g.,

water or an alcohol/water mixture) to obtain pure undecanedioic acid.

Reduction to 1,11-Diaminoundecane
The nitrile groups can be reduced to primary amines using strong reducing agents like lithium

aluminum hydride (LiAlH₄).

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an

inert atmosphere (nitrogen or argon).

In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a

nitrogen inlet, prepare a suspension of LiAlH₄ (a slight excess, e.g., 2.5 equivalents) in an

anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).[3]

Cool the suspension in an ice bath.

Dissolve undecanedinitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄

suspension via the dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, stir the reaction mixture at room temperature for a few hours,

then heat to reflux for several hours to ensure complete reduction.[3]

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the

sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution,

and then more water.[3]

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the

ether solvent.

Combine the filtrate and the washings, dry the organic layer over anhydrous potassium

carbonate or sodium sulfate, and remove the solvent under reduced pressure to yield the

crude 1,11-diaminoundecane.

The product can be further purified by vacuum distillation.
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Safety and Handling
Undecanedinitrile, like other nitriles, should be handled with care due to its potential toxicity.

While a specific, comprehensive Safety Data Sheet (SDS) for undecanedinitrile is not widely

available, general precautions for handling nitriles and other chemicals should be strictly

followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[9][10][11]

Ventilation: Handle undecanedinitrile in a well-ventilated chemical fume hood to avoid

inhalation of vapors.[9][11]

Ingestion and Skin Contact: Avoid ingestion and direct contact with skin and eyes. In case of

contact, wash the affected area thoroughly with soap and water.[9]

Fire Hazards: While not highly flammable, undecanedinitrile is combustible. Store away

from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide fire

extinguishers.[2]

Disposal: Dispose of undecanedinitrile and any contaminated materials in accordance with

local, state, and federal regulations. Do not pour down the drain.[2]

Applications in Research and Drug Development
The versatile chemistry of undecanedinitrile makes it a valuable precursor in several areas of

chemical research and development.

Polymer Synthesis
The reduction of undecanedinitrile to 1,11-diaminoundecane provides a long-chain aliphatic

diamine monomer. This diamine can be used in polycondensation reactions with dicarboxylic

acids or their derivatives to produce polyamides (nylons).[12][13][14] The long, flexible eleven-

carbon chain of the diamine can impart specific properties such as increased flexibility and

lower melting points to the resulting polymers.[15]

Precursor in Organic Synthesis
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The terminal nitrile groups of undecanedinitrile can be converted into a variety of other

functional groups. This makes it a useful starting material for the synthesis of complex

molecules with long aliphatic chains and functional groups at both ends. For example, the

dicarboxylic acid produced from hydrolysis can be used in the synthesis of polyesters and other

polymers.

Role in Drug Discovery
The nitrile group is a recognized pharmacophore in medicinal chemistry and can be found in a

number of approved drugs.[16] It can act as a bioisostere for other functional groups, such as a

carbonyl group, and can participate in hydrogen bonding and other interactions with biological

targets.[17] Introducing a nitrile group can also block metabolically labile sites in a drug

molecule, thereby improving its metabolic stability.[17] While there are no widely reported direct

applications of undecanedinitrile in drug development, its derivatives, such as the

corresponding diamine and dicarboxylic acid, are valuable building blocks for the synthesis of

novel therapeutic agents. Long aliphatic chains are often incorporated into drug molecules to

modulate their lipophilicity and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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